molecular formula C10H11NO3 B1293987 [(3,5-Dimethylphenyl)amino](oxo)acetic acid CAS No. 1018295-15-2

[(3,5-Dimethylphenyl)amino](oxo)acetic acid

Cat. No. B1293987
M. Wt: 193.2 g/mol
InChI Key: YAYQBMCWKKCSDG-UHFFFAOYSA-N
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Description

The compound (3,5-Dimethylphenyl)aminoacetic acid, while not directly studied in the provided papers, is structurally related to the compound 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which has been synthesized and characterized in detail. The latter compound's structure was confirmed using various spectroscopic methods, including IR, (1)H NMR, and single crystal X-ray diffraction studies .

Synthesis Analysis

The synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method could potentially be adapted for the synthesis of (3,5-Dimethylphenyl)aminoacetic acid by considering the substitution pattern on the phenyl ring and the corresponding starting materials.

Molecular Structure Analysis

The molecular structure of the synthesized compound was elucidated using single crystal X-ray diffraction, which revealed that the crystal belongs to a triclinic unit cell in the P-1 space group . The geometrical parameters obtained from the X-ray diffraction studies were found to be in agreement with the values calculated using density functional theory (DFT) .

Chemical Reactions Analysis

The papers do not provide specific details on the reactivity or chemical reactions involving the synthesized compound. However, the presence of functional groups such as the acetyl group and the amino group suggests potential sites for further chemical transformations, which could be relevant for the analysis of (3,5-Dimethylphenyl)aminoacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were characterized using various techniques. The FT-IR spectrum showed a red-shifted NH stretching frequency, indicating a weakening of the NH bond . The thermal stability was assessed using TGA and DTA analysis, and the compound showed absorption at λmax = 297 nm in the UV-Vis spectrum . These findings provide insights into the stability and electronic properties of the compound, which could be extrapolated to (3,5-Dimethylphenyl)aminoacetic acid with caution due to structural differences.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(3,5-Dimethylphenyl)aminoacetic acid plays a role in the synthesis of various heterocyclic compounds. For instance, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves the use of related compounds. This synthesis pathway is significant in organic chemistry for creating compounds with potential applications in pharmaceuticals and materials science (Potkin, Petkevich, & Kurman, 2009).

Chiral Stationary Phases in Chromatography

The compound has been used in the development of chiral stationary phases for high-performance liquid chromatography. Specifically, its derivatives have been employed for the enantioseparation of unusual beta-amino acids, which is a crucial process in the separation of enantiomers for pharmaceutical applications (Ilisz et al., 2009).

Catalysis in Asymmetric Synthesis

In the field of asymmetric synthesis, derivatives of (3,5-Dimethylphenyl)aminoacetic acid have been used as ligands in Rhodium-catalyzed reactions. These reactions are pivotal for producing chiral amino acid derivatives, which are fundamental in synthesizing biologically active molecules (Guo et al., 2002).

Safety And Hazards

“(3,5-Dimethylphenyl)aminoacetic acid” is labeled as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

2-(3,5-dimethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-7(2)5-8(4-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYQBMCWKKCSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649316
Record name (3,5-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,5-Dimethylphenyl)amino](oxo)acetic acid

CAS RN

1018295-15-2
Record name (3,5-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DE Haggard, PD Noyes, KM Waters… - Reproductive Toxicology, 2018 - Elsevier
There continues to be a need to develop in vivo high-throughput screening (HTS) and computational methods to screen chemicals for interaction with the estrogen, androgen, and …
Number of citations: 23 www.sciencedirect.com
BJ Mengeling, JD Furlow - Toxicology in Vitro, 2015 - Elsevier
Disruption of thyroid hormone (TH) signaling can compromise vital processes both during development and in the adult. We previously reported on high-throughput screening …
Number of citations: 13 www.sciencedirect.com

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